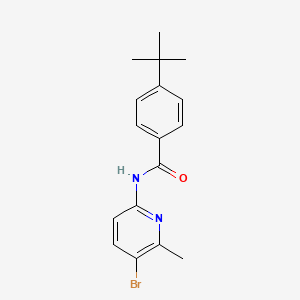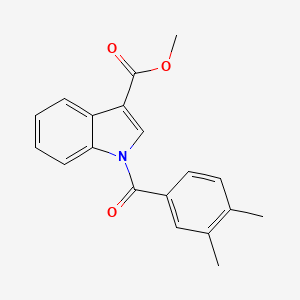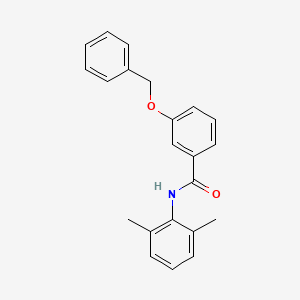![molecular formula C10H11F3N2OS B5873386 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone](/img/structure/B5873386.png)
1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone, also known as TIE or TIE-2 inhibitor, is a small molecule drug that has been extensively studied for its potential in cancer therapy. TIE-2 is a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels. TIE-2 inhibitors like TIE-2 are believed to inhibit tumor growth by blocking the formation of new blood vessels that supply nutrients and oxygen to the tumor cells.
Mécanisme D'action
1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor exerts its anti-cancer effects by blocking the activation of 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 receptor tyrosine kinase. 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 is expressed on the surface of endothelial cells, which line the inner surface of blood vessels. 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 activation by its ligand, angiopoietin-1, promotes angiogenesis and blood vessel stabilization. In cancer, 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 activation can lead to the formation of new blood vessels that supply nutrients and oxygen to the tumor cells. 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor blocks this process by inhibiting 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 activation and thus blocking angiogenesis.
Biochemical and Physiological Effects
1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor has been shown to have several biochemical and physiological effects. In preclinical studies, 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor has been shown to inhibit angiogenesis, reduce tumor growth and metastasis, and enhance the efficacy of chemotherapy and radiation therapy. 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor has also been shown to have anti-inflammatory effects and to reduce edema in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and purified. 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor can be tested in vitro and in vivo to study its effects on cancer cells and tumors. However, 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor has several limitations for lab experiments. It has low solubility in water, which can limit its bioavailability in vivo. 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor can also have off-target effects on other receptor tyrosine kinases, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor research. One area of interest is the development of 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor as a combination therapy with other anti-cancer drugs. 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor has been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models, and further studies are needed to explore its potential in combination therapy. Another area of interest is the development of 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor as a targeted therapy for specific cancer types. 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 expression is elevated in several cancer types, and further studies are needed to explore the potential of 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor as a targeted therapy for these cancers. Finally, the development of more potent and selective 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitors is an area of ongoing research, which may lead to the development of more effective anti-cancer drugs.
Méthodes De Synthèse
The synthesis of 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor involves several steps, including the preparation of starting materials, the formation of key intermediates, and the final coupling reaction. The most common method for synthesizing 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor involves the use of a palladium-catalyzed coupling reaction between 2-bromo-2-(trifluoromethyl)imidazolidine and 2-thiophenecarboxylic acid. The resulting product is then subjected to further purification steps to obtain the final 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor compound.
Applications De Recherche Scientifique
1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor has been extensively studied for its potential in cancer therapy. Several preclinical studies have shown that 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor can inhibit tumor growth and metastasis in various cancer models, including breast cancer, lung cancer, and melanoma. 1-(2-thienyl)-2-[2-(trifluoromethyl)-2-imidazolidinyl]ethanone-2 inhibitor has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models.
Propriétés
IUPAC Name |
1-thiophen-2-yl-2-[2-(trifluoromethyl)imidazolidin-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F3N2OS/c11-10(12,13)9(14-3-4-15-9)6-7(16)8-2-1-5-17-8/h1-2,5,14-15H,3-4,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UACNDTZWUWZSED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(N1)(CC(=O)C2=CC=CS2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3-nitrophenyl)-2,3-dihydro-1H-benzo[f]cyclopenta[c]quinoline](/img/structure/B5873305.png)
![2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5873311.png)

![1-{[1-(2-thienylsulfonyl)-4-piperidinyl]carbonyl}indoline](/img/structure/B5873324.png)
![N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5873333.png)

![2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B5873348.png)

![isopropyl 4-(aminocarbonyl)-5-[(cyclopentylcarbonyl)amino]-3-methyl-2-thiophenecarboxylate](/img/structure/B5873393.png)



![4-[(3-methyl-2-thienyl)methyl]morpholine](/img/structure/B5873405.png)
